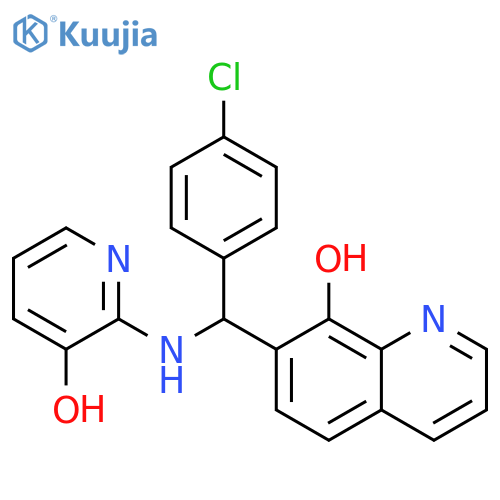Cas no 385786-48-1 (Adaptaquin)

Adaptaquin structure
商品名:Adaptaquin
Adaptaquin 化学的及び物理的性質
名前と識別子
-
- Adaptaquin
- HIF Prolyl Hydroxylase Inhibitor - CAS 385786-48-1 - Calbiochem
- 7-[(4-Chlorophenyl)[(3-hydroxy-2-pyridinyl)amino]methyl]-8-quinolinol
- Hypoxia-inducible factors,peroxidation,mitochondrial,HIFs,HIF-PH,inhibit,HIF-PHD2,HIF/HIF Prolyl-Hydroxylase,Adaptaquin,Inhibitor
- Hif prolyl hydroxylase inhibitor
- Oxyquinoline, D2, #8
- 385786-48-1
- Oprea1_548052
- SJ000113373
- HMS3873K03
- 7-[(4-chlorophenyl)-[(3-hydroxypyridin-2-yl)amino]methyl]quinolin-8-ol
- AKOS016290281
- DNDI1417778
- F81767
- AF-399/40851228
- Adaptaquin?
- 7-[(4-CHLOROPHENYL)[(3-HYDROXYPYRIDIN-2-YL)AMINO]METHYL]QUINOLIN-8-OL
- MS-26157
- Oprea1_469360
- STL228115
- 7-{(4-chlorophenyl)[(3-hydroxy-2-pyridinyl)amino]methyl}-8-quinolinol
- HY-101449
- AKOS000808581
- SCHEMBL14652513
- CCG-122299
- Z56865460
- CHEMBL592608
- CS-0021361
- 7-{(4-chlorophenyl)[(3-hydroxypyridin-2-yl)amino]methyl}quinolin-8-ol
- BDBM81383
- 7-((4-Chlorophenyl)((3-hydroxypyridin-2-yl)amino)methyl)quinolin-8-ol
-
- インチ: 1S/C21H16ClN3O2/c22-15-8-5-14(6-9-15)18(25-21-17(26)4-2-12-24-21)16-10-7-13-3-1-11-23-19(13)20(16)27/h1-12,18,26-27H,(H,24,25)
- InChIKey: KKYHNYRUBSYTCZ-UHFFFAOYSA-N
- ほほえんだ: N1C2C(=CC=C(C(C3=CC=C(Cl)C=C3)NC3=NC=CC=C3O)C=2O)C=CC=1
計算された属性
- せいみつぶんしりょう: 377.0931045g/mol
- どういたいしつりょう: 377.0931045g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 27
- 回転可能化学結合数: 4
- 複雑さ: 474
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 78.3Ų
- 疎水性パラメータ計算基準値(XlogP): 4.5
じっけんとくせい
- ようかいど: ≤30mg/ml in DMSO;30mg/ml in dimethyl formamide
Adaptaquin 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| AN HUI ZE SHENG Technology Co., Ltd. | A225100-10mg |
Adaptaquin |
385786-48-1 | 10mg |
¥1800.00 | 2023-09-15 | ||
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci9216-50mg |
Adaptaquin |
385786-48-1 | 98% | 50mg |
¥7292.00 | 2023-09-09 | |
| eNovation Chemicals LLC | Y1256724-10mg |
Adaptaquin |
385786-48-1 | 97% | 10mg |
$175 | 2025-02-19 | |
| eNovation Chemicals LLC | Y1256724-5mg |
Adaptaquin |
385786-48-1 | 97% | 5mg |
$140 | 2024-06-06 | |
| MedChemExpress | HY-101449-25mg |
Adaptaquin |
385786-48-1 | 99.54% | 25mg |
¥2000 | 2024-04-18 | |
| TRC | A225100-10mg |
Adaptaquin |
385786-48-1 | 10mg |
$ 207.00 | 2023-04-19 | ||
| AN HUI ZE SHENG Technology Co., Ltd. | 400084-10mg |
Adaptaquin |
385786-48-1 | ≥95%(HPLC) | 10mg |
¥1898.00 | 2023-09-15 | |
| 1PlusChem | 1P01E4U3-10mg |
Adaptaquin |
385786-48-1 | ≥95% | 10mg |
$190.00 | 2024-05-03 | |
| A2B Chem LLC | AX38267-10mg |
Adaptaquin |
385786-48-1 | ≥95% | 10mg |
$125.00 | 2024-04-20 | |
| Ambeed | A1209379-10mg |
7-((4-Chlorophenyl)((3-hydroxypyridin-2-yl)amino)methyl)quinolin-8-ol |
385786-48-1 | 97% | 10mg |
$165.0 | 2025-03-01 |
Adaptaquin 関連文献
-
Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
-
Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096
-
P. Schouwink,M. B. Ley,T. R. Jensen,L'. Smrčok,R. Černý Dalton Trans., 2014,43, 7726-7733
385786-48-1 (Adaptaquin) 関連製品
- 1343960-81-5((3-CHLORO-4-FLUOROPHENYL)(FURAN-3-YL)METHANOL)
- 2227651-43-4(rac-(1R,3R)-3-(3-fluoro-4-methylphenyl)-2,2-dimethylcyclopropylmethanamine)
- 1572134-89-4(2-Amino-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-1-one)
- 2228171-43-3(4-(2-bromo-1-hydroxyethyl)-3-methoxyphenol)
- 2228725-01-5(4-(3-methyloxetan-3-yl)-1H-pyrazole)
- 1527727-35-0(1-(5-methyl-1,3-oxazol-4-yl)methylpiperazine)
- 920227-66-3(1-{4-3-(3-fluorophenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazin-1-yl}-2-phenoxyethan-1-one)
- 2228700-52-3(2-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoacetic acid)
- 1806703-97-8(Ethyl 4-mercapto-3-(3-oxopropyl)benzoate)
- 2248314-27-2(Ethyl 2-amino-5-thiophen-2-ylbenzoate)
推奨される供給者
Amadis Chemical Company Limited
(CAS:385786-48-1)Adaptaquin

清らかである:99%/99%/99%
はかる:25mg/50mg/100mg
価格 ($):316.0/534.0/910.0